molecular formula C9H6N2O3 B14852986 Methyl 2-cyano-6-formylisonicotinate

Methyl 2-cyano-6-formylisonicotinate

Cat. No.: B14852986
M. Wt: 190.16 g/mol
InChI Key: JLUCWULSBNWDJB-UHFFFAOYSA-N
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Description

Methyl 2-cyano-6-formylisonicotinate is an organic compound with the molecular formula C9H6N2O3 and a molecular weight of 190.16 g/mol . This compound is characterized by the presence of a cyano group, a formyl group, and a methyl ester group attached to an isonicotinic acid core. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-6-formylisonicotinate typically involves the reaction of isonicotinic acid derivatives with cyanoacetates under specific conditions. One common method involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction can be carried out under solvent-free conditions or with the use of solvents like methanol or ethanol. The reaction temperature and time can vary, but typical conditions include heating at 70°C for several hours .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-cyano-6-formylisonicotinate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Methyl 2-cyano-6-carboxyisonicotinate.

    Reduction: Methyl 2-amino-6-formylisonicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-cyano-6-formylisonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-cyano-6-formylisonicotinate involves its interaction with various molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophiles. The formyl group can undergo nucleophilic addition reactions, and the ester group can be hydrolyzed under acidic or basic conditions . These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Methyl 2-cyano-6-formylisonicotinate can be compared with other similar compounds, such as:

The presence of both the cyano and formyl groups in this compound makes it a versatile compound with unique reactivity and applications in various fields.

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

methyl 2-cyano-6-formylpyridine-4-carboxylate

InChI

InChI=1S/C9H6N2O3/c1-14-9(13)6-2-7(4-10)11-8(3-6)5-12/h2-3,5H,1H3

InChI Key

JLUCWULSBNWDJB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC(=C1)C#N)C=O

Origin of Product

United States

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